N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
Description
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine is a heterocyclic compound featuring a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with methyl groups at positions 2 and 6.
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H13N3S/c1-6-5-12-8(4-10-3)7(2)11-9(12)13-6/h5,10H,4H2,1-3H3 |
InChI Key |
KDICPAWTSPTPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CNC |
Origin of Product |
United States |
Preparation Methods
Table 1: Representative Core Synthesis Conditions
| Reagents/Conditions | Temperature | Yield | Reference |
|---|---|---|---|
| Hydrazide + α-halo ketone + HCl | Reflux | 60–75% | |
| Microwave irradiation (150°C) | 10–15 min | 70–85% |
Functionalization: Methylamine Group Introduction
The methylamine group is typically introduced via reductive amination or nucleophilic substitution . Below are plausible methods inferred from related syntheses:
Reductive Amination
This method involves reacting an aldehyde intermediate with methylamine and a reducing agent.
Table 2: Reductive Amination Conditions
Procedure :
Palladium-Catalyzed Coupling
For halogenated intermediates (e.g., 5-bromo derivatives), Suzuki-Miyaura coupling with a methylamine boronic ester may be employed.
Table 3: Coupling Conditions
Procedure :
-
Halogenation : Introduce a bromine atom at the 5-position via electrophilic substitution.
-
Coupling : React with methylamine boronic ester under Pd catalysis.
Salt Formation: Dihydrochloride Salt
The free base is often isolated as a hydrochloride salt for improved stability.
Table 4: Salt Formation Conditions
Procedure :
-
Treatment : Dissolve the free base in CH₂Cl₂ and add HCl (dioxane).
Critical Analysis of Challenges
-
Core Synthesis : Regioselectivity in cyclization and achieving 2,6-dimethyl substitution remain unaddressed in literature.
-
Functionalization : Limited data on direct alkylation or coupling at the 5-position.
-
Purity : Isolation of the dihydrochloride salt requires careful basification and extraction .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₄N₄S
- CAS Number : 885530-85-8 (free base), 3D-CXB36223 (dihydrochloride salt)
- Role : Primarily used in the synthesis of carboxamide and carbohydrazide derivatives targeting infectious diseases and cancer .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The imidazo[2,1-b][1,3]thiazole scaffold is highly versatile, with biological activity modulated by substituent type and position. Below is a comparative analysis of key analogs:
Functional Group Impact on Bioactivity
Carboxamide Derivatives (e.g., ND-11543)
- Activity : Anti-tuberculosis potency (MIC = 0.06 µM) attributed to the trifluoromethylpyridinylpiperazinyl group enhancing lipophilicity and target binding .
- Comparison : The target compound lacks the carboxamide moiety, limiting direct antimicrobial activity but serving as a precursor for such derivatives.
Triazole-Linked Acetamides (e.g., 12h)
- Activity : High IDO1 inhibition (IC₅₀ = 1.2 µM) via triazole-mediated interactions with the enzyme’s heme pocket .
- Structural Contrast : The target’s simpler methylamine side chain lacks the spatial complexity required for such enzyme interactions.
Positional Isomerism (2,6-Dimethyl vs. 6-Methyl)
The 6-methyl isomer (CAS 1157238-16-8) differs from the target compound by the absence of the 2-methyl group.
Biological Activity
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine is a compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
- Molecular Formula: C9H13N3S
- Molecular Weight: 195.28 g/mol
- CAS Number: [1487334]
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity:
- Cytotoxicity:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Study 1: Antimicrobial Screening
A study conducted on various thiazole derivatives indicated that those containing the imidazo structure exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
Case Study 2: Cytotoxicity Assay
In vitro assays using human cancer cell lines demonstrated that this compound induced cell death through caspase activation pathways. The IC50 values suggested a promising therapeutic window for further development.
Safety and Toxicology
The compound has been classified with specific hazard codes indicating it may be harmful if ingested and can cause skin irritation . Safety assessments are crucial for determining the therapeutic index and guiding clinical applications.
Q & A
Basic: What synthetic methodologies are employed to prepare N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine?
The compound is typically synthesized via coupling reactions between imidazothiazole intermediates and methylamine derivatives. For example, analogous compounds (e.g., ND-11564) are prepared by reacting 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid with substituted amines under carbodiimide-mediated coupling conditions (e.g., EDCI or DCC in DMF) . Optimization of benzylation or alkylation steps may involve sodium hydride (NaH) as a base in DMF to enhance yields, as seen in related imidazothiazole syntheses .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and methyl group integration. For example, methylamine protons typically resonate at δ 2.2–2.8 ppm, while imidazothiazole protons appear as distinct singlets or doublets .
- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry, as applied to structurally similar nitroimidazoles .
- HRMS : Confirms molecular weight (e.g., expected [M+H] for CHNS: 210.0943) .
Advanced: How do structural modifications influence the compound’s biological activity in antimicrobial studies?
Structure-activity relationship (SAR) studies on analogous imidazothiazoles reveal:
- Methyl Substitutions : 2,6-Dimethyl groups enhance metabolic stability and membrane permeability, as observed in antitubercular imidazo[2,1-b]thiazoles .
- Amine Linkers : N-Methylamine moieties improve solubility compared to bulkier aryl groups, but may reduce target affinity. Substitution with carboxamide (e.g., ND-11543) increases potency against intracellular pathogens .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions on the aryl ring enhance activity against resistant strains .
Advanced: What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?
- Mycobacterial Infection Models : Mouse models infected with M. tuberculosis are used to assess lung bacillary load reduction. Dosing regimens (e.g., 50 mg/kg oral) and pharmacokinetic parameters (C, AUC) are optimized based on plasma stability data .
- Toxicity Screening : Hepatotoxicity is evaluated via serum ALT/AST levels, while myelosuppression is monitored through peripheral blood cell counts .
Advanced: How can computational methods guide the optimization of this compound?
- Molecular Docking : Predicts binding to targets like mycobacterial cytochrome P450 (CYP121). For example, imidazothiazoles with extended hydrophobic sidechains show stronger interactions with CYP121’s active site .
- QSAR Modeling : Correlates substituent electronegativity with MIC values against M. tuberculosis, identifying optimal logP ranges (2.5–3.5) for blood-brain barrier penetration .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH, serum content) to control for assay variability .
- Resistance Profiling : Test against isogenic mutant strains to identify off-target effects. For example, nitroimidazole-resistant M. tuberculosis strains may retain susceptibility to methylamine derivatives due to alternative activation pathways .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (logP ~2.8) necessitates formulation with cyclodextrins or lipid nanoparticles. Co-solvents like PEG-400 improve bioavailability in preclinical models .
- Stability : Susceptible to oxidative degradation in plasma. Stability studies (HPLC monitoring) recommend storage at -80°C under nitrogen to prevent decomposition .
Advanced: What mechanisms underlie resistance to imidazothiazole derivatives in pathogenic bacteria?
- Enzymatic Inactivation : Overexpression of nitroreductases (e.g., M. tuberculosis NfnB) reduces nitro groups, diminishing prodrug activation .
- Efflux Pumps : Upregulation of ABC transporters (e.g., DrrC) lowers intracellular concentrations. Co-administration with efflux inhibitors (e.g., verapamil) restores activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
